molecular formula C29H30N4O3 B11443932 7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11443932
M. Wt: 482.6 g/mol
InChI Key: YYBYWUJNPWQTSZ-UHFFFAOYSA-N
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Description

7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a piperazine ring, and a phenethyl group, making it a unique molecule for research and development.

Preparation Methods

The synthesis of 7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves multiple steps, including the formation of the quinazoline core, the introduction of the piperazine ring, and the attachment of the phenethyl group. The reaction conditions typically require specific reagents, solvents, and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione include other quinazoline derivatives and piperazine-containing molecules. These compounds may share similar structural features but differ in their substituents and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C29H30N4O3

Molecular Weight

482.6 g/mol

IUPAC Name

7-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C29H30N4O3/c1-20-7-6-10-24(17-20)32-16-15-31(19-21(32)2)27(34)23-11-12-25-26(18-23)30-29(36)33(28(25)35)14-13-22-8-4-3-5-9-22/h3-12,17-18,21H,13-16,19H2,1-2H3,(H,30,36)

InChI Key

YYBYWUJNPWQTSZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

Origin of Product

United States

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